3H-Pyrazolo[4,3-D]pyrimidin-7-OL
Beschreibung
Eigenschaften
CAS-Nummer |
161746-78-7 |
|---|---|
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h2H,1H2,(H,6,7,10) |
InChI-Schlüssel |
OGCXIHWGXUQTCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)NC=N2)N=N1 |
Herkunft des Produkts |
United States |
Synthetic Methodologies for 3h Pyrazolo 4,3 D Pyrimidin 7 Ol and Its Analogues
Strategies for Constructing the Pyrazolo[4,3-d]pyrimidine Ring System
The pyrazolo[4,3-d]pyrimidine structure is a fused heterocyclic system formed by the merging of a 1H-pyrazole ring with a pyrimidine (B1678525) ring. Due to its analogy to the purine (B94841) ring system, it is a prominent scaffold in medicinal chemistry. chim.itnih.gov The synthesis of this ring system can be achieved through several strategic approaches, primarily involving the sequential or convergent assembly from pyrazole (B372694) or pyrimidine precursors.
Cyclocondensation Reactions from Pyrazole Precursors
The most prevalent and versatile method for constructing the pyrazolo[4,3-d]pyrimidine skeleton involves the cyclocondensation of functionalized pyrazole precursors. chim.it This strategy typically utilizes 4-aminopyrazole-5-carboxamide or 4-aminopyrazole-5-carbonitrile derivatives as key intermediates. These pyrazoles possess the necessary nucleophilic and electrophilic sites, or precursors to them, to build the adjacent pyrimidine ring.
Common cyclizing agents used in these reactions include:
Formic acid: Refluxing a 5-aminopyrazole-4-carbonitrile derivative in formic acid can lead to the formation of the pyrazolo[3,4-d]pyrimidin-4-one structure. researchgate.net A similar strategy can be applied to synthesize the [4,3-d] isomers.
Urea (B33335) and Thiourea (B124793): The reaction of aminopyrazole derivatives with urea or thiourea provides a direct route to pyrazolo[4,3-d]pyrimidin-7-ones and their thio-analogues. researchgate.net
Guanidine (B92328): The condensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with guanidine in acidic conditions is an effective method for synthesizing pyrazolo[3,4-d]pyrimidine-4,6-diamines.
Orthoesters: The reaction of 5-amino-1H-pyrazole-4-carboxamides with triethyl orthoesters, often catalyzed by Brønsted-acidic ionic liquids, yields pyrazolo[3,4-d]pyrimidin-4-ones. researchgate.net
A typical reaction pathway begins with the synthesis of a substituted 5-aminopyrazole-4-carbonitrile. mdpi.com For example, reacting 2-(1-ethoxyethylidene)malononitrile with a substituted hydrazine (B178648) yields the corresponding 5-amino-3-methyl-1-substituted-1H-pyrazole-4-carbonitrile. mdpi.com This intermediate can then be cyclized. For instance, reacting it with formic acid under reflux leads to the corresponding pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com
Table 1: Examples of Cyclocondensation Reactions from Pyrazole Precursors
| Pyrazole Precursor | Cyclizing Agent | Product Type | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | Guanidine | Pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
| 5-Amino-1H-pyrazole-4-carboxamide | Triethyl orthoformate | Pyrazolo[3,4-d]pyrimidin-4-one | researchgate.net |
| 5-Aminopyrazole | Urea / Thiourea | Pyrazolo[4,3-d]pyrimidin-7-one | researchgate.net |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |
Cyclization Reactions Involving Pyrimidine Derivatives
While less common, the construction of the pyrazole ring onto a pre-existing pyrimidine core represents an alternative synthetic strategy. This approach is mechanistically distinct and involves creating the N-N bond of the pyrazole ring in the final cyclization step. These methods are highly dependent on the substitution pattern of the pyrimidine starting material, which must contain appropriate functional groups in adjacent positions to react with a hydrazine-containing reagent.
One-Pot Synthetic Procedures
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of pyrazolo[4,3-d]pyrimidine analogues, aligning with the principles of green chemistry by reducing waste and simplifying procedures. rasayanjournal.co.inresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product without isolating intermediates. rasayanjournal.co.in
One such procedure involves the reaction of aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea in the presence of a catalytic amount of poly(N-vinylpyridinium) hydrogen sulfate (B86663) in glycerol. researchgate.net This method is noted for its use of a non-toxic medium, short reaction times, and high yields. researchgate.net Another example is the one-pot, multicomponent condensation of 3-oxo-3-phenylpropanenitriles, hydrazine, and 4-(methylthio)-4H-chromenes in refluxing ethanol (B145695) to produce densely substituted pyrazolo[3,4-b]-4,7-dihydropyridines. nih.gov
Table 2: Examples of One-Pot Syntheses for Pyrazolopyrimidine Derivatives
| Reactants | Catalyst / Medium | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Urea | Poly(N-vinylpyridinium) hydrogen sulfate / Glycerol | Pyrazolo[3,4-d]pyrimidine-6-one | Non-toxic medium, high yield, recyclable catalyst | researchgate.net |
| 3-Oxo-3-phenylpropanenitriles, Hydrazine, 4-(Methylthio)-4H-chromenes | Refluxing ethanol | Pyrazolo[3,4-b]-4,7-dihydropyridines | Multicomponent condensation | nih.gov |
| 3-Methyl-1,4-dihydropyrazol-5-one, Substituted aromatic aldehyde, Urea/Thiourea | Mild conditions | Pyrazolo[3,4-d]pyrimidine derivatives | Satisfactory yields | researchgate.net |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyrazolo[4,3-d]pyrimidines and their isomers to provide environmental and economic benefits over traditional methods. nih.gov These approaches focus on using safer solvents, recyclable catalysts, and energy-efficient techniques. rasayanjournal.co.in
Key green methodologies include:
Ultrasonic Irradiation: The use of ultrasound has been reported for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using an ionic liquid, 1-butylimidazolium tetrafluoroborate, at ambient temperature without an added catalyst. researchgate.net This method offers a simple procedure, mild conditions, easier workup, and improved yields. researchgate.net
Recyclable Catalysts: Poly(N-vinylpyridinium) hydrogen sulfate has been used as a recyclable catalyst for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives in glycerol. researchgate.net Similarly, Brønsted-acidic ionic liquids have been employed as efficient and reusable homogeneous catalysts for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones under solvent-free conditions. researchgate.net
Green Solvents: Ethanol and water have been utilized as environmentally benign solvents. researchgate.netresearchgate.net For instance, the synthesis of pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones has been achieved using water as a green reaction medium. researchgate.net
Synthesis of Key Intermediates and Synthon Development
The development of efficient synthetic routes to key intermediates is crucial for the successful construction of the pyrazolo[4,3-d]pyrimidine scaffold. The most important synthons are functionalized pyrazoles, particularly aminopyrazoles. chim.it
5-Aminopyrazoles are highly valuable 1,3-bis-nucleophilic reactants. chim.it Their synthesis is often achieved through the cyclocondensation of α,β-unsaturated nitriles with hydrazine or its derivatives. chim.it For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate was synthesized by reacting ethyl 2-cyano-3-ethoxypropanoate with phenylhydrazine (B124118) in absolute ethanol. nih.gov
Another critical synthon, 5-amino-3-hydroxy-1-phenyl-1H-pyrazol, has been synthesized with yields up to 80% using a method involving high pressure and base catalysis, a significant improvement over previous techniques. researchgate.net The process involves the high-pressure (7 katm), solvent-free, and catalyst-free synthesis of 2-cyano-N'-phenylacetohydrazide, which is then converted to the target pyrazole with up to 90% yield using base catalysis. researchgate.net
Regioselective Synthesis and Isomer Control
A significant challenge in the synthesis of substituted pyrazolo[4,3-d]pyrimidines is controlling the regioselectivity, as cyclization reactions can often lead to multiple isomers. nih.govbeilstein-journals.org The development of methods that provide high regioselectivity is essential for producing specific, desired compounds.
A tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been developed via an aza-Wittig/Ag(I) or base-promoted tandem reaction. rsc.org This approach allows for the selective formation of different isomers by controlling the reaction conditions, avoiding harsh conditions and simplifying the construction of these complex heterocycles. rsc.org
In the cyclocondensation of 1,3-dicarbonyl compounds with unsymmetrical hydrazines, the reaction conditions can influence the ratio of the resulting pyrazole regioisomers. For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acid medium within N,N-dimethylacetamide can afford pyrazoles with good yields and high regioselectivity (e.g., a 98:2 ratio of isomers), whereas conventional conditions in ethanol may result in equimolar mixtures. nih.gov The regioselective attack is often determined by factors such as the relative reactivity of the carbonyl groups and the nature of the hydrazine nucleophile. researchgate.netnih.gov
Chemical Transformations and Derivatization Strategies for 3h Pyrazolo 4,3 D Pyrimidin 7 Ol Derivatives
Functionalization of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine nucleus possesses multiple reactive sites, making it a versatile template for synthesizing new heterocyclic systems with diverse biological activities. mdpi.com Strategic functionalization of this core is a key approach in drug discovery to optimize molecular properties. nih.govcnr.it
Alkylation and Arylation Reactions at Nitrogen and Carbon Positions
Alkylation and arylation reactions are fundamental strategies for modifying the pyrazolo[4,3-d]pyrimidine core. These reactions allow for the introduction of various substituents at specific nitrogen and carbon atoms, influencing the molecule's steric and electronic properties, which in turn can modulate its biological activity. nih.govcnr.itnih.govnih.govnih.gov
For instance, N-alkylation at the N1 position of the pyrazole (B372694) ring is a common modification. nih.gov In one study, new derivatives were synthesized by alkylating the N1 nitrogen atom of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. nih.gov This was achieved through nucleophilic substitution using various alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide in the presence of a weak inorganic base. mdpi.comnih.gov
Furthermore, the introduction of aryl groups at different positions has been explored. For example, the synthesis of 3-aryl pyrazolo[4,3-d]pyrimidines has been described, investigating the impact of substitution on the aromatic ring on receptor binding. nih.gov
The table below summarizes some examples of alkylation and arylation reactions on the pyrazolo[4,3-d]pyrimidine core:
| Starting Material | Reagent(s) | Position(s) Modified | Product Type | Reference(s) |
| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | R-X (X: -OMs, -Br, -Cl) | N1 | N-alkylated pyrazolo[3,4-d]pyrimidine | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide, Propargyl bromide, Phenacyl bromide | N/A | N-alkylated pyrazolo[3,4-d]pyrimidines | mdpi.com |
| N/A | Aniline derivatives | N/A | 3-aryl pyrazolo[4,3-d]pyrimidines | nih.gov |
Introduction of Diverse Substituents and Side Chains
The introduction of a wide array of substituents and side chains onto the pyrazolo[4,3-d]pyrimidine scaffold is a critical strategy for fine-tuning the pharmacological properties of the resulting derivatives. nih.govcnr.it These modifications can influence factors such as binding affinity, selectivity, and solubility.
Researchers have successfully incorporated various functional groups, including but not limited to:
Halogens: A 2-chloro substituent has been incorporated into the pyrazolo[4,3-d]pyrimidine structure to enhance antitumor activity. nih.gov
Alkyl and Aryl Groups: Different steric bulk, flexibility, and lipophilicity have been introduced by adding methyl, aryl, heteroaryl, and benzyl (B1604629) groups at the 2- and 5-positions. nih.gov
Acyl Groups: Acyl residues have been appended to the 7-amino group to improve receptor-ligand recognition. nih.gov
Glutamate (B1630785) Analogues: To target specific enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), diethyl glutamate tails have been bridged to the core via an acetamide (B32628) linker. nih.gov
These modifications are often guided by structure-activity relationship (SAR) studies to systematically explore the impact of different substituents on biological activity. nih.gov
Modification at Specific Positions (e.g., N1, C3, C6, C7, N5)
Targeted modifications at specific positions of the pyrazolo[4,3-d]pyrimidine ring system are crucial for optimizing interactions with biological targets. nih.govcnr.itnih.govnih.govrsc.org
N1-Position: Alkylation at the N1 position is a frequently employed strategy. For example, N1-methylated pyrazolo[4,3-d]pyrimidines have been designed as potential microtubule targeting agents. nih.govnih.gov
C3-Position: Introduction of hydrophobic groups at the C3 position has been shown to potentially impact anti-proliferative activity. nih.gov
C5-Position: The C5 position is a key site for introducing substituents to enhance potency. For instance, a 5-methyl group was found to be significantly more potent than a 5-desmethyl analog in cellular microtubule depolymerization activity. nih.gov Additionally, bridging the pyrazolo[4,3-d]pyrimidine core at C5 with a diethyl glutamate tail through an acetamide linker has been explored. nih.gov
C6-Position: The presence or absence of a substituent at the C6 position can influence biological activity. nih.gov
C7-Position: The C7 position is amenable to various modifications. For example, 7-oxo and 7-acylamino-substituted derivatives have been identified as potent and selective antagonists for the human A3 adenosine (B11128) receptor. nih.gov
N5-Position: The N5 position has also been a target for introducing substituents to modulate biological activity. nih.gov
Prodrug Design for Enhanced Bioavailability and Pharmacokinetic Modulation
A significant challenge with many pyrazolo[4,3-d]pyrimidine derivatives is their poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. cnr.itunipr.it Prodrug strategies offer a viable solution to overcome these limitations. nih.govunipr.itnih.gov
A prodrug is a chemically modified, often inactive, form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical biotransformation. nih.gov This approach can improve physicochemical and pharmacokinetic properties. nih.gov
Strategies for Improving Aqueous Solubility
The primary goal of prodrug design for pyrazolo[4,3-d]pyrimidines is often to enhance their water solubility. nih.govunipr.it A common strategy involves attaching a solubilizing moiety to the parent drug via a linker that can be cleaved in vivo. nih.gov
One successful approach has been the introduction of an N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain. nih.govnih.gov This modification has demonstrated a significant improvement in the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov For example, the solubility of one derivative increased from less than 0.01 to 6 μg/mL after being converted to its prodrug form. nih.gov
Another strategy to enhance aqueous solubility is the formation of amorphous solid dispersions, where the drug is molecularly dispersed in a hydrophilic polymer. nih.gov This method has shown promise in improving the apparent water solubility of highly hydrophobic pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
The following table highlights the impact of a prodrug strategy on the aqueous solubility of a representative pyrazolo[3,4-d]pyrimidine derivative.
| Compound | Form | Aqueous Solubility (μg/mL) | Reference |
| 2 | Parent Drug | < 0.01 | nih.gov |
| 8 | Prodrug | 6 | nih.gov |
Synthesis of Fused Heterocyclic Systems Containing the Pyrazolo[4,3-d]pyrimidine Moiety
The fusion of the pyrazolo[4,3-d]pyrimidine core with other heterocyclic rings is a powerful strategy to create novel, complex molecular architectures with potentially unique biological activities. nih.govnih.gov Fusing a pyrimidine (B1678525) core with other heterocycles is known to significantly alter physical and chemical properties such as selectivity, lipophilicity, polarity, and solubility. nih.gov
Several synthetic methods have been developed to construct these fused systems. For example, a pyrimidine ring can be constructed onto a pre-existing pyrazole moiety through a condensation/cyclization process. researchgate.net One such method involves the reaction of a 3-aminopyrazole (B16455) derivative with acetylacetone (B45752) to form a pyrimido[1',2':1,5]pyrazolo moiety. researchgate.net
Another approach involves the reaction of a pyrazolo[3,4-b]pyridine with reagents like malononitrile (B47326) to yield more complex fused systems such as pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine. researchgate.net The use of ultrasound irradiation has also been explored as a green and efficient method for promoting the synthesis of fused pyrimidine derivatives. nih.gov
The table below lists some of the fused heterocyclic systems that have been synthesized from pyrazolo[4,3-d]pyrimidine precursors.
| Fused System | Synthetic Approach | Reference(s) |
| Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | Condensation/cyclization with acetylacetone | researchgate.net |
| Pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine | Reaction of pyrazolo[3,4-b]pyridine with malononitrile | researchgate.net |
| Dipyrazolo[1,5-a:3',4'-d]pyrimidine | Reaction of a triazinylpyrazole derivative with hydrazine (B178648) hydrate | researchgate.net |
Spectroscopic and Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazolopyrimidine derivatives. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of 3H-Pyrazolo[4,3-d]pyrimidin-7-ol.
In ¹H NMR spectra of related pyrazolo[3,4-d]pyrimidine derivatives, aromatic protons typically appear in the downfield region, while signals for exchangeable protons, such as those from NH groups, can be identified by their broadness or by exchange with D₂O. ekb.egnih.gov For instance, in some derivatives, the pyrimidine (B1678525) proton signal appears as a singlet, and aromatic protons on substituents show characteristic multiplets. ekb.eg
¹³C NMR spectra complement the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms in the heterocyclic rings and any attached functional groups resonate at characteristic frequencies, allowing for the complete assignment of the carbon skeleton. nih.govnih.gov For example, the carbonyl carbon (C=O) in the pyrimidinone ring is typically observed at a downfield chemical shift. ekb.eg The precise assignment of both ¹H and ¹³C NMR spectra is often accomplished using two-dimensional techniques like COSY, HSQC, and HMBC. researchgate.net
Table 1: Representative NMR Data for Pyrazolo[4,3-d]pyrimidine Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H | 7.0 - 9.0 | Aromatic and heterocyclic protons |
| ¹H | 10.0 - 13.0 | NH protons (can be broad) |
| ¹³C | 100 - 160 | Aromatic and heterocyclic carbons |
| ¹³C | > 160 | Carbonyl (C=O) carbon |
Note: Specific shifts are highly dependent on the solvent and the specific substituents on the pyrazolopyrimidine core.
The synthesis of pyrazolopyrimidines can often lead to the formation of different regioisomers. Advanced NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for distinguishing between these isomers. NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. spbu.ru
By analyzing the cross-peaks in a NOESY spectrum, it is possible to establish the spatial relationships between different parts of the molecule. This information is critical for confirming the correct regiochemistry, for example, by observing a NOE between a proton on the pyrazole (B372694) ring and a proton on a substituent at a specific position on the pyrimidine ring. spbu.ru This technique allows for the unambiguous assignment of the structure by differentiating between, for instance, a this compound and a 1H-pyrazolo[3,4-d]pyrimidin-4-ol.
X-ray Crystallography for Solid-State Structural Analysis
For pyrazolopyrimidine derivatives, X-ray crystallography has been instrumental in confirming the tautomeric form present in the solid state. nih.gov For example, analysis of the C=O bond length can distinguish between the keto (pyrimidinone) and enol (pyrimidinol) forms. A typical C=O double bond length is significantly shorter than a C-O single bond length. nih.gov Furthermore, the planarity of the fused ring system and the orientation of substituents can be accurately determined. mdpi.com Studies on related pyrazolo[3,4-b]pyridines and other pyrazolopyrimidine derivatives have successfully used this method for complete structural verification. researchgate.netresearchgate.net
Table 2: Typical Bond Lengths in Pyrazolopyrimidinone Structures from X-ray Crystallography
| Bond | Typical Length (Å) |
|---|---|
| C=O | ~1.23 |
| C-N (ring) | ~1.35 - 1.40 |
| N-N | ~1.37 |
| C=C (ring) | ~1.38 - 1.42 |
Note: Values are approximate and can vary based on the specific crystal structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, the exact mass can be calculated from its molecular formula, C₅H₄N₄O, which is 136.0385 g/mol . nih.gov
Electron impact mass spectrometry (EI-MS) of related pyrimidine compounds shows that fragmentation often begins with the loss of small, stable molecules or radicals from the substituents. sapub.orgresearchgate.net The fragmentation of the pyrazolopyrimidine core itself can proceed through various pathways, including cleavage of the pyrimidine or pyrazole ring. The resulting fragment ions provide a fingerprint that can be used to confirm the identity of the compound. ekb.egnih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| 136 | [M]⁺ (Molecular Ion) |
| 108 | [M - CO]⁺ |
| 81 | [M - HCN - CO]⁺ |
Note: These are predicted fragmentation pathways and would need to be confirmed by experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups include the N-H bonds of the pyrazole and pyrimidine rings, the C=O bond of the pyrimidinone, and the C=N and C=C bonds within the aromatic system.
The IR spectra of related pyrazolopyrimidine derivatives typically show characteristic absorption bands. ekb.egnih.gov A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the pyrimidinone ring. N-H stretching vibrations are usually observed as broader bands in the region of 3100-3400 cm⁻¹. nih.gov The presence and position of these bands can confirm the presence of the key functional groups and provide evidence for the lactam-lactim tautomerism.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3400 | Medium, often broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C=O Stretch | 1650 - 1700 | Strong |
| C=N and C=C Stretch | 1500 - 1650 | Medium to strong |
Note: These are typical ranges and can be influenced by the molecular environment and physical state of the sample.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Parameters
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict various molecular parameters. For the pyrazolo[3,4-d]pyrimidine scaffold, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6–311++G(d,p) or 6-31G**, are employed to model geometrical and electronic parameters. nih.govresearchgate.netmdpi.comnih.gov
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
In studies of pyrazolo[3,4-d]pyrimidine derivatives, the HOMO-LUMO energy gap is a key calculated parameter. For instance, quantum mechanical calculations on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide revealed a small HOMO-LUMO energy gap, which indicates that charge transfer readily occurs within the molecule, signifying its chemical reactivity. nih.gov This characteristic is often desirable in the design of bioactive molecules. The distribution of these orbitals is also analyzed; typically, the HOMO is located over the electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient areas.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrimidine (B1678525) Derivatives Note: These values are illustrative and depend on the specific derivative and computational method.
| Compound Class | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivative | -6.12 | -3.34 | 2.78 |
Data sourced from studies on related pyrimidine-based heterocyclic systems to illustrate typical value ranges. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis helps identify the hydrogen bond donor and acceptor sites, which is critical for understanding intermolecular interactions in a biological context. nih.gov For example, the MEP of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide shows negative potential concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl and acetamide (B32628) groups, indicating these as primary sites for hydrogen bonding. nih.gov
3H-Pyrazolo[4,3-d]pyrimidin-7-ol can exist in different tautomeric forms, most notably its keto form, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.govnih.gov DFT calculations are used to determine the relative energies of these tautomers, thereby predicting the most stable form under different conditions (e.g., in the gas phase or in a solvent). The calculations typically involve geometry optimization of each tautomer, followed by a comparison of their total electronic energies. The tautomer with the lowest energy is considered the most stable.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is extensively used to screen virtual libraries of compounds and to propose the binding modes of potential drugs. The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly as a bioisostere of purine (B94841), and has been widely studied as an inhibitor of various protein kinases. nih.govekb.egrsc.org
Docking studies on pyrazolo[3,4-d]pyrimidine derivatives have successfully predicted their binding modes within the ATP-binding pocket of several kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) kinase. nih.govbohrium.comresearchgate.net These studies reveal that the pyrazolo[3,4-d]pyrimidine core mimics the adenine (B156593) moiety of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain. nih.gov
For example, docking simulations of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors consistently show hydrogen bond formation with the backbone carbonyl oxygen and/or amide nitrogen of key amino acid residues in the hinge region, such as Leu83. nih.govrsc.orgresearchgate.net In addition to these critical hydrogen bonds, the various substituents on the pyrimidine ring engage in other interactions, including:
Hydrophobic interactions: Phenyl groups or alkyl chains often occupy hydrophobic pockets within the active site, interacting with nonpolar residues like alanine (B10760859) and leucine. nih.govresearchgate.net
Pi-stacking and Pi-cation interactions: Aromatic substituents can engage in stacking interactions with aromatic residues like phenylalanine or tyrosine.
Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the stability of the ligand-receptor complex and the dynamic nature of the interactions over time.
Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy or an inhibition constant, Ki) of a ligand to its target. researchgate.net While these scores are approximations, they are invaluable for ranking compounds within a series and prioritizing them for synthesis. Studies on pyrazolo[3,4-d]pyrimidine derivatives often show a good correlation between calculated docking scores and experimentally determined inhibitory activities (e.g., IC50 values). researchgate.net
Table 2: Example of Molecular Docking Results for Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions | Predicted Ki (nM) |
|---|---|---|---|
| Derivative 1 | -8.5 | Leu83, Asp86 | 250 |
| Derivative 2 | -9.2 | Leu83, Glu81 | 95 |
This table is illustrative, based on typical findings in the literature. researchgate.netresearchgate.net Scores and interactions vary with the specific ligand and software used.
Furthermore, by docking the same set of compounds into the active sites of different but related proteins (e.g., different kinase family members), computational methods can help predict ligand selectivity. A compound that shows a significantly better docking score for the target protein compared to off-target proteins is predicted to be more selective, which is a crucial property for minimizing side effects.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis, in conjunction with 2D fingerprint plots, provides valuable insights into the nature and contribution of various non-covalent contacts that stabilize the crystal structure of a molecule. For compounds structurally related to this compound, Hirshfeld surface analysis reveals the predominant intermolecular interactions.
The analysis of related pyrazole (B372694) derivatives demonstrates that H···H interactions typically account for the largest portion of the total Hirshfeld surface area, often exceeding 44%. researchgate.netnih.gov This indicates that a significant portion of the crystal packing is governed by van der Waals forces. Other key interactions include C···H/H···C, O···H/H···O, and N···H/H···N contacts. researchgate.netresearchgate.net
The 2D fingerprint plots provide a detailed breakdown of these interactions. For instance, in a related Schiff base derivative of 4-aminoantipyrine (B1666024), the reciprocal H···H interactions contributed 37% to the total Hirshfeld surface. researchgate.net The O···H/H···O and N···H/H···N intermolecular contacts appeared as distinct spikes in the 2D fingerprint plots, contributing 26.2% and 4.5%, respectively. researchgate.net Furthermore, C···H/H···C contacts can also make a substantial contribution, in some cases accounting for the second-highest percentage of the total surface area. researchgate.net The presence of sharp spikes in the fingerprint plots at specific d_e and d_i distances are characteristic of strong hydrogen bonding interactions. researchgate.net
These analyses highlight that hydrogen bonding and van der Waals interactions are the primary forces directing the crystal packing of pyrazole-containing heterocyclic systems. researchgate.net The specific percentage contributions of different contacts can vary depending on the substituents present on the pyrazolopyrimidine core.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Pyrazole Structures
| Interaction Type | Contribution (%) - Compound A researchgate.net | Contribution (%) - Compound B researchgate.net |
| H···H | 37.0 | 44.3 |
| O···H/H···O | 26.2 | 15.0 |
| C···H/H···C | 26.7 | 29.8 |
| N···H/H···N | 4.5 | 6.5 |
| C···C | - | 1.3 |
| N···O/O···N | - | 0.5 |
| N···C/C···N | - | 0.3 |
Note: Data is derived from structurally related compounds to infer potential interactions for this compound. Compound A is a Schiff base derivative of 4-aminoantipyrine and Compound B is a substituted pyrrolo[3,4-d] researchgate.netnih.govoxazole derivative.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. plos.org For the this compound scaffold and its derivatives, various computational models are employed to predict their behavior within the human body. sums.ac.irdoaj.org These predictions are crucial for identifying potential liabilities and for guiding the design of new analogues with improved drug-like properties. nih.gov
Human Intestinal Absorption (HIA):
The oral route is the most common and preferred method of drug administration, making the prediction of human intestinal absorption a key parameter in drug design. scispace.com Computational models, often based on Quantitative Structure-Property Relationships (QSPR), are used to estimate the percentage of a compound that will be absorbed from the gut into the bloodstream. nih.gov These models utilize molecular descriptors to correlate a compound's structure with its absorption potential. scispace.com
For pyrazolo[3,4-d]pyrimidine derivatives, in silico studies have shown that many compounds within this class are predicted to have good to moderate intestinal absorption levels. nih.gov Generally, a predicted HIA value greater than 70% is considered indicative of good absorption, while values between 30% and 70% suggest moderate absorption, and below 30% indicates poor absorption. nih.gov The development of robust computational models for HIA prediction is an active area of research, with the goal of improving accuracy and reducing the reliance on labor-intensive experimental methods. rsc.org
Blood-Brain Barrier (BBB) Penetration:
The blood-brain barrier is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances. frontiersin.org For drugs targeting the CNS, the ability to cross the BBB is essential, while for non-CNS acting drugs, minimal BBB penetration is desirable to avoid potential side effects. nih.gov
In silico models are widely used to predict the BBB penetration of drug candidates. researchgate.net These models often classify compounds as BBB+ (penetrating) or BBB- (non-penetrating) and can provide a quantitative prediction of the brain/blood concentration ratio. mdpi.com For new 1H-pyrazolo[3,4-d]pyrimidine derivatives, ADMET predictions have indicated that many analogues have very low predicted BBB penetration levels, suggesting they are likely to be safe for the CNS. nih.gov The development of more accurate BBB prediction models is a significant challenge, with newer machine learning and deep learning approaches showing promise in improving prediction accuracy. frontiersin.orgnih.govnih.gov
Table 2: In Silico ADMET Predictions for Representative Pyrazolo[3,4-d]pyrimidine Analogues
| Compound ID | Predicted Human Intestinal Absorption (HIA) Level | Predicted Blood-Brain Barrier (BBB) Penetration Level |
| Derivative 1 | Good to Moderate nih.gov | Very Low nih.gov |
| Derivative 2 | Good to Moderate nih.gov | Very Low nih.gov |
| Derivative 3 | Good to Moderate nih.gov | Very Low nih.gov |
Note: This table represents generalized predictions for derivatives of the core scaffold based on available literature. Specific values would vary based on the exact molecular structure.
Mechanistic Investigations of Biological Activities at the Molecular Level
Kinase Inhibition Mechanisms
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, a close structural isomer of 3H-pyrazolo[4,3-d]pyrimidin-7-ol, are recognized as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. nih.govtandfonline.com The pyrazolopyrimidine bicycle is considered a bioisostere of the purine (B94841) ring and shows potent growth inhibitory activity through CDK inhibition. nih.govnih.gov This structural mimicry allows these compounds to fit into the ATP-binding pocket of CDKs, leading to competitive inhibition. researchgate.net
Molecular docking studies have confirmed that these inhibitors fit well within the CDK2 active site, with their activity often attributed to the formation of essential hydrogen bonds with the backbone of Leu83 in the hinge region of the kinase. nih.govtandfonline.com For instance, a new trisubstituted pyrazolo[4,3-d]pyrimidine derivative, LGR6768, was found to inhibit CDK7 in the nanomolar range. biorxiv.org X-ray crystallography of this compound in complex with CDK2/cyclin A2 revealed that its pyrazolo[4,3-d]pyrimidine core forms direct hydrogen bonds with residues Glu81 and Leu83. biorxiv.org Similarly, the crystal structure of another derivative with CDK2/A2 confirmed a competitive mode of inhibition. researchgate.net The inhibitory potential varies based on the specific substitutions on the pyrimidine (B1678525) core. nih.govnih.gov
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | nih.gov |
| Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | nih.gov |
| Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | nih.gov |
| Compound 15 (Sorafenib) | CDK2/cyclin A2 | 0.184 ± 0.01 | nih.gov |
| Compound 15 (re-evaluated) | CDK2/cyclin A2 | 0.061 ± 0.003 | nih.gov |
The pyrazolopyrimidine scaffold is also a key feature in inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical in angiogenesis and cancer progression.
Compounds based on the 3H-pyrazolo[4,3-f]quinoline core, a related heterocyclic system, have been shown to potently inhibit the recombinant FLT3 kinase and its mutant forms with nanomolar IC₅₀ values. nih.gov Docking studies with these compounds indicated a type I binding mode, where the 3H-pyrazolo group forms a crucial interaction with the cysteine residue Cys694 located in the hinge region of the kinase. nih.gov These compounds effectively blocked the proliferation of acute myeloid leukemia (AML) cell lines that harbor oncogenic FLT3-ITD mutations. nih.gov
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov One such fluorinated derivative, built upon a 1,2,5-oxadiazole-2-oxide scaffold (compound 12b), demonstrated significant and selective inhibitory activity against VEGFR-2, with potency comparable to the multi-kinase inhibitor sorafenib. nih.gov This highlights the versatility of the pyrazolopyrimidine nucleus in designing targeted kinase inhibitors. nih.gov
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 12b | VEGFR-2 | 0.09 | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | - | nih.gov |
Certain pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs have been specifically designed as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). tandfonline.com These two enzymes are pivotal in the synthesis of nucleic acids, making them established targets for cancer chemotherapy. tandfonline.com DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, while TS catalyzes the synthesis of deoxythymidine monophosphate (dTMP). tandfonline.com By inhibiting both enzymes, these compounds can effectively cut off the supply of essential precursors for DNA and RNA synthesis, leading to apoptosis in cancer cells. tandfonline.com
One derivative, compound 6i, demonstrated potent dual inhibition of both DHFR and TS. tandfonline.com Molecular docking studies of this compound revealed that its pyrazolo[3,4-d]pyrimidine core engages in significant hydrophobic interactions within the enzyme active sites. tandfonline.com
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 6i | DHFR | 2.41 | tandfonline.com |
| TS | 8.88 |
The pyrazolo[3,4-d]pyrimidine scaffold has also been utilized to develop novel inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones were identified as effective GSK-3 inhibitors. nih.gov Structure-activity relationship (SAR) studies, guided by molecular modeling, indicated that the aryl ring directly attached to the pyrazole (B372694) (Ar¹) occupies a tight binding region with limited space for modification. In contrast, the model accurately predicted that a wide variety of structural changes could be made to the aryl ring of the hydrazone moiety. This research led to the development of GSK-3 inhibitors with potencies in the low nanomolar range. nih.gov
Derivatives of pyrazolo[4,3-d]pyrimidine have emerged as promising inhibitors of the hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). nih.govnih.gov HIF-PHD is an enzyme that regulates the levels of hypoxia-inducible factor (HIF) by hydroxylating proline residues on the HIF-α subunit under normal oxygen conditions, targeting it for degradation. nih.gov By inhibiting HIF-PHD, these compounds mimic a state of hypoxia. researchgate.net This prevents the degradation of HIF-α, allowing it to accumulate and subsequently activate the transcription of genes like erythropoietin (EPO). nih.govnih.gov The resulting increase in EPO production promotes erythropoiesis, making these inhibitors potential therapeutic agents for treating renal anemia. nih.govresearchgate.net The development of these compounds has led to orally bioavailable agents that have been shown to increase hemoglobin levels in animal models of anemia. nih.gov
Structurally related compounds, specifically 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, have been identified as potent inhibitors of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs), particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. nih.gov The inhibitory mechanism involves the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold binding to the essential Fe(II) ion in the enzyme's active site. nih.govacs.org
Structure-based design has shown that the pyridine (B92270) nitrogen and the pyrimidinone CONH moiety of the scaffold coordinate with the active site metal. acs.org For example, the crystal structure of one inhibitor (compound 58) bound to KDM4A shows the scaffold coordinating the iron while also forming a network of interactions with key amino acid residues like K206, Y132, and K241. acs.org This allows for potent and efficient inhibition. acs.org Further optimization of these scaffolds has yielded cell-permeable inhibitors with activity against KDM4 and KDM5 demethylation in cellular assays. nih.govnih.gov
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Compound 54j | KDM4A | 9 | nih.gov |
| KDM5B | 31 | ||
| Compound 54k | KDM4A | 15 | |
| KDM5B | 42 | ||
| Compound 41 | KDM4C | 290 | nih.gov |
| KDM5C | 230 |
Other Enzyme Inhibition (e.g., 5-lipoxygenase, urease, tyrosinase)
Beyond the more commonly studied kinases, derivatives of the pyrazolopyrimidine scaffold have been investigated as inhibitors of other distinct enzyme classes, including those involved in inflammation and metabolic processes.
The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of the [4,3-d] system, has been identified as a promising framework for developing inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial to the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govresearchgate.net This inhibitory activity positions these compounds as potential anti-inflammatory agents.
Furthermore, research into related heterocyclic systems has revealed broader enzymatic inhibitory potential. A series of synthesized sulfonamide derivatives of pyrazolo[4,3-e] nih.govnih.govdocumentsdelivered.comtriazine, a structurally related scaffold, demonstrated significant inhibitory activity against both urease and tyrosinase. nih.govnih.gov Urease is a nickel-containing enzyme whose activity can contribute to pathological conditions like peptic ulcers and the formation of kidney stones. nih.gov All tested compounds in the series showed more potent urease inhibition than the standard inhibitor, thiourea (B124793). nih.gov Several derivatives exhibited exceptional activity, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net
Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. nih.gov Overactivity of this enzyme can lead to hyperpigmentation disorders. Specific derivatives from the same pyrazolo[4,3-e] nih.govnih.govdocumentsdelivered.comtriazine sulfonamide series were identified as the most potent inhibitors of mushroom tyrosinase. nih.govresearchgate.net
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Standard | Standard IC₅₀ |
|---|---|---|---|---|
| Pyrazolo[4,3-e] nih.govnih.govdocumentsdelivered.comtriazine Sulfonamide (8a) | Urease | 0.037 µM | Thiourea | 20.9 µM |
| Pyrazolo[4,3-e] nih.govnih.govdocumentsdelivered.comtriazine Sulfonamide (8f) | Urease | 0.044 µM | Thiourea | 20.9 µM |
| Pyrazolo[4,3-e] nih.govnih.govdocumentsdelivered.comtriazine Sulfonamide (8i) | Urease | 0.042 µM | Thiourea | 20.9 µM |
| Pyrazolo[4,3-e] nih.govnih.govdocumentsdelivered.comtriazine Sulfonamide (8b) | Mushroom Tyrosinase | Potent Inhibitor | Not specified | Not specified |
| Pyrazolo[4,3-e] nih.govnih.govdocumentsdelivered.comtriazine Sulfonamide (8j) | Mushroom Tyrosinase | Potent Inhibitor | Not specified | Not specified |
Microtubule Targeting Mechanisms (e.g., tubulin polymerization, colchicine (B1669291) binding inhibition)
A significant mechanism of action for certain pyrazolo[4,3-d]pyrimidine derivatives is the disruption of microtubule dynamics, a validated strategy in cancer therapy. nih.gov Microtubules are essential cytoskeletal polymers made of α- and β-tubulin subunits, playing a critical role in cell division, structure, and transport. nih.gov
Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been designed and synthesized as potent microtubule targeting agents. nih.govdocumentsdelivered.comnih.gov These compounds exert their effect by strongly inhibiting the polymerization of tubulin into microtubules. nih.gov The mechanism of this inhibition involves binding to the colchicine site on β-tubulin. nih.govdocumentsdelivered.com This was confirmed in studies where the compounds potently inhibited the binding of radiolabeled [³H]colchicine to tubulin, with an efficacy similar to that of the well-known colchicine site agent Combretastatin A-4 (CA-4). nih.govdocumentsdelivered.com
The inhibitory concentration (IC₅₀) values for tubulin polymerization for several of these compounds were found to be in the sub-micromolar range, comparable to or exceeding the potency of CA-4. nih.gov This activity is crucial for their antimitotic effect, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. Notably, certain derivatives were shown to circumvent drug resistance mechanisms, including those mediated by P-glycoprotein (Pgp) and the overexpression of the βIII-tubulin isotype, which is often associated with resistance to taxane-based chemotherapeutics. nih.gov
| Compound | Tubulin Polymerization Inhibition (IC₅₀) |
|---|---|
| Compound 9 (N1-methyl pyrazolo[4,3-d]pyrimidine) | 0.45 µM |
| Compound 11 (N1-methyl pyrazolo[4,3-d]pyrimidine) | 0.42 µM |
| Compound 12 (N1-methyl pyrazolo[4,3-d]pyrimidine) | 0.49 µM |
| Compound 13 (N1-methyl pyrazolo[4,3-d]pyrimidine) | 0.42 µM |
| Combretastatin A-4 (CA-4) (Reference) | 0.54 µM |
Modulation of Inflammatory Signaling Pathways (e.g., TLR4/p38 pathway)
The pyrazolopyrimidine scaffold has been shown to modulate key inflammatory signaling pathways, which are often dysregulated in chronic inflammatory diseases and cancer. One of the primary pathways implicated is the Toll-like receptor (TLR) signaling cascade.
A novel pyrazolo[3,4-d]pyrimidine derivative, KKC080096, was found to exert potent anti-inflammatory effects in microglial cells when challenged with lipopolysaccharide (LPS), a component of bacterial cell walls that is a classic activator of the TLR4 pathway. nih.gov The compound was shown to inhibit the phosphorylation of critical downstream kinases in this pathway, including p38 mitogen-activated protein kinase (MAPK) and IκB kinase (IKK). nih.gov Inhibition of IKK prevents the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression, while inhibition of the p38 MAPK pathway also curtails the production of pro-inflammatory cytokines. nih.gov
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold in this domain is further highlighted by the development of derivatives that function as agonists for Toll-like receptor 7 (TLR7). google.com TLR7 activation is a key component of the innate immune response to viral pathogens and is being explored as a strategy in cancer immunotherapy to stimulate an anti-tumor immune response. google.com This demonstrates that the core structure can be modified to either suppress or activate specific immune signaling pathways, depending on the therapeutic goal.
Bioisosteric Replacement and Purine Mimicry in Target Recognition
A foundational principle in the design of pyrazolo[4,3-d]pyrimidine-based inhibitors is the concept of bioisosterism, where one functional group or scaffold is replaced by another with similar physical and chemical properties to maintain or enhance biological activity. The pyrazolo[4,3-d]pyrimidine nucleus is a well-established bioisostere of the natural purine ring system, such as adenine (B156593). nih.govnih.gov
This structural mimicry is particularly effective in the inhibition of protein kinases, a large family of enzymes that use adenosine (B11128) triphosphate (ATP) as a phosphate (B84403) donor. researchgate.net Because the pyrazolopyrimidine core closely resembles the adenine portion of ATP, these compounds can act as competitive inhibitors, fitting into the ATP-binding pocket of kinases and preventing the enzyme from functioning. nih.govresearchgate.net This strategy has been a cornerstone in the development of numerous kinase inhibitors for cancer therapy. ekb.egresearchgate.net
A clear example of this is the development of a 7-benzylamino-pyrazolo[4,3-d]pyrimidine compound as a bioisostere of roscovitine, a known purine-based inhibitor of cyclin-dependent kinases (CDKs). nih.gov X-ray crystallography confirmed that the pyrazolopyrimidine derivative binds to the ATP-binding site of CDK2 in a mode that is highly similar to that of roscovitine. nih.gov This purine mimicry leads to the inhibition of CDK activity, resulting in cell cycle arrest and antiproliferative effects that, in some cases, exceed those of the original purine-based compound. nih.gov This approach, sometimes referred to as "scaffold hopping," allows medicinal chemists to leverage the known interactions of purines to discover novel and potent inhibitors with improved pharmacological properties. nih.gov
Structure Activity Relationship Sar Studies
Influence of Structural Modifications on Biological Activity
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the core structure.
Research on 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines has identified these compounds as potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov Further structural modifications of this scaffold have led to the development of novel nanomolar inhibitors with strong antiproliferative activity. nih.gov For instance, a crystal structure of CDK2/A2 with a 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivative confirmed a competitive mode of inhibition. nih.gov
In a series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones substituted at the 5-position with various phenyl substituents, the potency pattern was found to be parallel to that of a previously reported 1,3-dialkyl-8-phenylxanthine series, indicating that these two series may fit the adenosine (B11128) A1 receptor in a similar fashion. researchgate.net
For the isomeric pyrazolo[3,4-d]pyrimidine scaffold, modifications at various positions have been shown to be crucial for biological activity. For example, in a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, several compounds were found to be potent inhibitors of Src phosphorylation in breast cancer cells. nih.gov The presence of a phenyl group at position 1 and an alkyl or aryl side chain connected to a nitrogenous spacer at another position are considered important for activity. nih.gov The nature of substituents at the C-4 position on the pyrazolo[3,4-d]pyrimidine scaffold has been found to significantly influence cytotoxicity. ekb.eg
In the design of pyrazolo[3,4-d]pyrimidine-based inhibitors, the linker connecting the core to other moieties plays a critical role. In an effort to mimic first-generation VEGFR-2 inhibitors like sunitinib, various linkers have been explored. nih.gov Some designs retained the amide spacer of sunitinib, while others introduced alternative spacers like an azomethine group or an α, β-unsaturated carbonyl chain. nih.gov The length and heteroatom content of the nitrogenous linker region, such as amine, hydrazide, or thiosemicarbazide (B42300), have also been shown to be important. nih.gov For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives showed that the activity decreased in the order of a four-atom thiosemicarbazide linker > three-atom ketohydrazinyl group > two-atom hydrazono group > one-atom imino group. ekb.eg
In another study, tethering the linker to the pyrimidine (B1678525) ring to create a triazolo[4,3-c]pyrimidine core was explored to reduce the rotational freedom and the associated entropic penalty upon binding to EGFR-TK, resulting in derivatives with moderate cytotoxic activities. nih.gov
In Vitro Biological Evaluation and SAR Correlations
The in vitro biological evaluation of pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives has established clear correlations between their structural features and biological activities.
A series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of CDKs. nih.gov One such derivative, a 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine, was found to be a nanomolar inhibitor. nih.gov
For the isomeric pyrazolo[3,4-d]pyrimidine scaffold, numerous studies have demonstrated their potential as enzyme inhibitors. A series of these derivatives were synthesized and evaluated for their Src kinase inhibitory activities, with compounds 6e and 10c exhibiting IC50 values of 5.6 µM and 5.1 µM, respectively. chapman.edu Another study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs) identified compound 12b as the most potent member against wild-type EGFR (EGFRWT) with an IC50 value of 0.016 µM. nih.gov This compound also showed noticeable activity against the mutant EGFR (EGFRT790M) with an IC50 of 0.236 µM. nih.gov
The following table summarizes the enzyme inhibitory potency of selected pyrazolo[3,4-d]pyrimidine derivatives.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6e | Src Kinase | 5.6 | chapman.edu |
| 10c | Src Kinase | 5.1 | chapman.edu |
| 12b | EGFRWT | 0.016 | nih.gov |
| 12b | EGFRT790M | 0.236 | nih.gov |
| 5i | EGFRWT | 0.3 | nih.gov |
| 5i | VEGFR2 | 7.60 | nih.gov |
The antiproliferative activity of pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives has been extensively evaluated against various cancer cell lines. Novel 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have demonstrated strong antiproliferative activity. nih.gov
For the pyrazolo[3,4-d]pyrimidine scaffold, a new series of derivatives was tested for antitumor activity on 60 different cell lines, with some compounds showing potent activity. nih.gov In particular, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa ) was found to be highly effective, with IC50 values ranging from 0.326 to 4.31 µM on 57 different cell lines. nih.govresearchgate.net
In another study, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were assessed for their in vitro antiproliferative activities against A549 and HCT-116 cancer cells, with compound 12b being the most promising, showing IC50 values of 8.21 and 19.56 µM, respectively. nih.gov Furthermore, four new pyrazolo[3,4-d]pyrimidines (P1 –P4 ) were synthesized and evaluated for their antiproliferative activity against colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines. mdpi.com Compounds P1 and P2 exhibited antiproliferative activities with IC50 ranges of 22.7–40.75 µM. mdpi.com
The table below presents the in vitro antiproliferative activity of selected pyrazolo[3,4-d]pyrimidine derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| VIIa | Various (57 cell lines) | 0.326 - 4.31 | nih.govresearchgate.net |
| 12b | A549 | 8.21 | nih.gov |
| 12b | HCT-116 | 19.56 | nih.gov |
| P1 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | mdpi.com |
| P2 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | mdpi.com |
| 5i | MCF-7 | N/A (potent) | nih.gov |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Chemoinformatics and QSAR studies are valuable tools for understanding the relationship between the chemical structure and biological activity of compounds. For the pyrazolo[4,3-d]pyrimidine series, a QSAR was developed between a series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones and a 1,3-dialkyl-8-phenylxanthine series, which successfully predicted the potencies of additional synthesized compounds. researchgate.net This high correlation suggests that the two series fit the adenosine A1 receptor in a similar manner. researchgate.net
Biological Activities in Vitro and Preclinical Research Focus
In Vitro Antiproliferative and Cytotoxic Activities against Cancer Cell Lines
The pyrazolo[3,4-d]pyrimidine nucleus is a foundational structure for developing agents with anticancer properties, owing to its similarity to the native purine (B94841) ring. nih.govnih.gov This structural mimicry allows these compounds to interact with various biological targets involved in cancer cell proliferation and survival.
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant in vitro cytotoxic and antiproliferative activities across a broad spectrum of human carcinoma cell lines.
Breast Cancer: Numerous studies have highlighted the efficacy of these compounds against breast cancer cells. For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives showed significant antitumor activity against MDA-MB-468 and T-47D breast cancer cell lines. nih.gov One particular compound, 12b , was more potent against both cell lines than the reference drug staurosporine, with IC₅₀ values of 3.343 µM and 4.792 µM, respectively. nih.gov Another study reported that newly synthesized pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine derivatives exhibited superior cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the nanomolar range (45–97 nM). nih.govresearchgate.net Furthermore, 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have been shown to significantly reduce the proliferation of 8701-BC ductal infiltrating carcinoma cells. mdpi.com
Hepatocellular Carcinoma: The antiproliferative effects have also been observed in liver cancer cell lines. Pyrazolo[3,4-d]pyrimidine derivatives displayed moderate activity against the HepG-2 hepatocellular carcinoma cell line, with IC₅₀ values ranging from 48 to 90 nM. nih.govresearchgate.net
Colorectal Carcinoma: Significant activity has been documented against colorectal cancer cells. Certain pyrazolo[3,4-d]pyrimidine derivatives showed potent cytotoxicity against HCT-116 cells, with IC₅₀ values as low as 6–99 nM. nih.govresearchgate.net Similarly, other synthesized derivatives were effective against LoVo and HCT-116 human colon cancer cell lines. nih.gov
Lung Carcinoma: The growth of non-small-cell lung cancer (NSCLC) cells is also inhibited by this class of compounds. One lead compound, PP-31d , was found to be 1.9-fold more potent than Erlotinib against the NCI-H460 cell line, with an IC₅₀ of 4.44 µM. moffitt.org It also showed activity against A549 lung cancer cells. moffitt.orggoogle.com Another study identified a derivative with significant cytotoxic activity against the A549 cell line. nih.gov
The table below summarizes the in vitro antiproliferative activities of selected pyrazolo[3,4-d]pyrimidine derivatives against various carcinoma cell lines.
| Derivative/Compound | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) | Reference |
| Compound 12b | MDA-MB-468 | Breast | 3.343 µM | nih.gov |
| Compound 12b | T-47D | Breast | 4.792 µM | nih.gov |
| Compounds 14 & 15 | MCF-7 | Breast | 45 nM & 46 nM | nih.govresearchgate.net |
| Compounds 14 & 15 | HepG-2 | Hepatocellular | 48 nM | nih.govresearchgate.net |
| Compounds 14 & 15 | HCT-116 | Colorectal | 6 nM & 7 nM | nih.govresearchgate.net |
| Compound 8b | A-549 | Lung | 2.9 µM | ambeed.com |
| Compound 8b | HEPG2 | Hepatocellular | 2.6 µM | ambeed.com |
| Compound 8b | HCT-116 | Colorectal | 2.3 µM | ambeed.com |
| Compound 3d | A498 | Renal | 0.0263 µM (GI₅₀) | |
| PP-31d | NCI-H460 | Lung | 4.44 µM | moffitt.org |
| PP-31d | OVCAR-4 | Ovarian | 1.74 µM | moffitt.org |
| PP-31d | ACHN | Renal | 5.53 µM | moffitt.org |
A critical aspect of anticancer drug development is selectivity, ensuring that the cytotoxic effects are targeted towards cancer cells while minimizing harm to normal, healthy cells. Research on pyrazolo[4,3-d]pyrimidine derivatives has addressed this. One study identified a 5-(2-Methoxyphenyl)-3-phenyl-3,5-dihydro-4H-benzo nih.govambeed.comchromeno[2,3-d]pyrimidine-4,6,11-trione as a potent inhibitor against various cancer cell lines while maintaining low cytotoxicity against normal cells, suggesting its potential as a selective anticancer agent. nih.gov Similarly, newly synthesized pyrazolo[3,4-d]pyrimidines, P1 and P2 , exhibited minimal cytotoxic effects on a normal cell line, demonstrating high selectivity indices. This selectivity is a promising feature for reducing the side effects commonly associated with chemotherapy.
Beyond inhibiting proliferation, pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and interfere with the cancer cell cycle.
One derivative, compound 12b , was found to arrest the cell cycle in the S phase in the MDA-MB-468 breast cancer cell line. nih.gov This cell cycle arrest was accompanied by a significant 18.98-fold increase in total apoptosis compared to control cells. nih.gov The mechanism of apoptosis induction was further supported by a 7.32-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Similarly, another study selected a potent derivative, compound 14 , for cell cycle analysis in HCT-116 colorectal cancer cells. nih.gov This compound caused a significant alteration in cell cycle progression, leading to cell growth arrest at the G0-G1 phase and an increase in the pre-G1 apoptotic population from 1.85% to 41.55%. nih.gov Another derivative, compound 3d , induced cell cycle arrest at the S phase in renal A498 cells and resulted in a 26.95-fold increase in total apoptosis and an 8.84-fold rise in caspase-3 levels.
The induction of apoptosis is a common mechanism for this class of compounds. The lead compound PP-31d was shown to induce apoptosis in NCI-H460 lung cancer cells through the generation of reactive oxygen species (ROS), leading to an increase in the subG1 (hypodiploid) population, loss of mitochondrial membrane potential, and activation of caspase-3/7. moffitt.orggoogle.com Furthermore, derivative 7f was shown to induce the expression of pro-apoptotic Bax proteins while diminishing the expression of the anti-apoptotic Bcl-2 protein in MCF-7 cells.
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Pyrazolopyrimidine derivatives have shown potential in overcoming common resistance mechanisms.
Pgp-mediated resistance: P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapy drugs out of cancer cells, reducing their efficacy. A study on pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors (TKIs) found that they could reverse P-gp-mediated resistance to drugs like doxorubicin (B1662922) and paclitaxel (B517696) in non-small cell lung carcinoma and colorectal adenocarcinoma cell models. nih.gov The study suggested that these TKIs directly inhibit P-gp activity, an effect that was sustained for seven days. nih.gov Another derivative, SCO-201 , was identified as a specific and potent inhibitor of a different ABC transporter, BCRP (ABCG2), effectively reversing drug resistance mediated by it. nih.govmdpi.com
βIII-tubulin-mediated resistance: The overexpression of the βIII-tubulin isotype is a known mechanism of resistance to taxane-based chemotherapy. Novel pyrazolo[4,3-d]pyrimidine derivatives have been developed as microtubule targeting agents that can circumvent this resistance. nih.gov For example, compound 12 from this series showed a resistance ratio of 0.5 in a βIII-tubulin overexpressing cell line (a ratio of less than 1 indicates circumvention of resistance), demonstrating its ability to overcome resistance mediated by this mechanism. nih.gov
Enzyme Inhibitory Activities
The anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives are often attributed to their ability to inhibit various protein kinases and other enzymes that are crucial for cancer cell growth and survival. nih.gov Their structural similarity to ATP allows them to compete for the kinase domain of these enzymes. nih.gov
Key enzyme targets include:
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Derivatives such as compound 12b have shown potent inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.063 µM, comparable to the known inhibitor sunitinib. nih.gov
CDK2: Cyclin-dependent kinase 2 is essential for cell cycle progression. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors. nih.gov For example, compound 14 inhibited CDK2/cyclin A2 with an IC₅₀ of 0.057 µM, which was more potent than the reference drug sorafenib. nih.govresearchgate.netCompound 3d also effectively inhibited CDK2/CyclinA2 with an IC₅₀ of 0.332 µM.
Src and Abl Kinases: These non-receptor tyrosine kinases are involved in cell proliferation and survival. 4-amino-substituted pyrazolo[3,4-d]pyrimidines have been found to inhibit c-Src and c-Abl activities, with some exhibiting nanomolar potency. mdpi.com
DHFR: Dihydrofolate reductase is the target for the antifolate drug methotrexate (B535133). Pyrazolo[3,4-d]pyrimidines bearing amino acid conjugates have been designed as DHFR inhibitors, with some compounds showing lower IC₅₀ values than methotrexate itself.
Anti-inflammatory Activity
In addition to their anticancer properties, derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have demonstrated significant anti-inflammatory activity. This is relevant as chronic inflammation is a known risk factor for cancer development.
In one study, new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit key inflammatory enzymes. mdpi.com Many of the compounds showed inhibitory activity at the micromolar level and exhibited selectivity towards cyclooxygenase-2 (COX-2) over COX-1. One compound, 8e , acted as a dual inhibitor of both COX-2 (IC₅₀ = 1.837 µM) and 5-lipoxygenase (5-LOX) (IC₅₀ = 2.662 µM), and also inhibited nitric oxide (NO) release. mdpi.com
Another study focused on pyrazolo[4,3-d]pyrimidine derivatives for the potential treatment of acute lung injury (ALI), an acute inflammatory disease. A lead compound, 4e , was identified as a potent inhibitor of lipopolysaccharide (LPS)-induced production of NO, IL-6, and TNF-α in RAW264.7 macrophages, with IC₅₀ values of 2.64 µM, 4.38 µM, and 5.63 µM, respectively. Further investigation showed that this compound exerted its anti-inflammatory effects by suppressing the TLR4/p38 signaling pathway and was also effective in an in vivo model of ALI.
Antimicrobial Activities
The pyrazolo[3,4-d]pyrimidine nucleus has been a fruitful scaffold for the discovery of new antimicrobial agents, with derivatives showing a range of activities against bacteria, fungi, and mycobacteria. nih.gov
Several studies have reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with significant antibacterial and antifungal properties. In one such study, a series of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives were synthesized and screened for their antimicrobial activity. nih.gov The results indicated that all the tested compounds exhibited significant antibacterial and antifungal activity. nih.gov
Another study on N-benzoylated amino pyrazolo[3,4-d]pyrimidines found that numerous compounds in the series displayed potent activity against fungal strains, often more so than against bacterial strains. benthamdirect.com Specifically, compound 8k from this series was identified as the most potent against the Gram-negative bacterium Klebsiella pneumoniae. benthamdirect.com
Tuberculosis remains a major global health challenge, necessitating the development of new drugs. nih.gov The pyrazolopyrimidine scaffold has been identified as a promising starting point for novel antitubercular agents.
Research into N-benzoylated amino pyrazolo[3,4-d]pyrimidines revealed significant antitubercular activity. benthamdirect.com Compounds 8d , 8e , and 8f exhibited activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/mL. benthamdirect.com In a separate investigation of phenothiazine-clubbed pyrazolo[3,4-d]pyrimidines, compound 4f showed excellent anti-tubercular activity with 96% inhibition at a MIC of less than 6.25 μg/mL. researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has also been explored, leading to the identification of potent inhibitors of mycobacterial ATP synthase. nih.govacs.org
Table 2: Antimycobacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| 8d | Mycobacterium tuberculosis | MIC | 6.25 µg/mL | benthamdirect.com |
| 8e | Mycobacterium tuberculosis | MIC | 6.25 µg/mL | benthamdirect.com |
| 8f | Mycobacterium tuberculosis | MIC | 6.25 µg/mL | benthamdirect.com |
| 4f | Mycobacterium tuberculosis | MIC | <6.25 µg/mL | researchgate.net |
| 4f | Mycobacterium tuberculosis | % Inhibition | 96% | researchgate.net |
Other Reported Biological Activities and Potential Therapeutic Applications
Adenosine (B11128) receptors, particularly the A₁ subtype, are implicated in various physiological processes, and their antagonism is a therapeutic strategy for conditions like renal and neurological disorders. nih.gov The pyrazolo[4,3-d]pyrimidine scaffold has been successfully utilized to develop potent A₁ adenosine receptor antagonists. nih.gov
Structure-activity relationship studies on a series of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives aimed to shift binding affinity towards the human A₁ and A₂ₐ receptor subtypes. nih.gov By appending alkyl and arylalkyl chains of varying lengths at the 5-position, researchers were able to modulate potency and selectivity. This effort led to the identification of compound 25 , a 5-(3-phenylpropyl) derivative, which acts as a dual antagonist with high affinity for both the human A₁ (Kᵢ = 5.31 nM) and A₂ₐ (Kᵢ = 55 nM) receptors. nih.gov
The same study also yielded highly potent and selective antagonists for the A₁ receptor. Specifically, the 5-(3-arylpropyl)-substituted compounds 26-31 demonstrated A₁ receptor binding affinities in the low nanomolar range (Kᵢ = 0.15–18 nM). nih.gov
Table 3: Binding Affinity of Pyrazolo[4,3-d]pyrimidine Derivatives at Human Adenosine Receptors This table is interactive. You can sort and filter the data.
| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 25 | 5.31 | 55 | Dual A₁/A₂ₐ Antagonist | nih.gov |
| 26-31 | 0.15 - 18 | - | Selective A₁ Antagonist | nih.gov |
Antiviral and Anti-HIV Activities
The pyrazolo[4,3-d]pyrimidine scaffold, a core structure of 3H-Pyrazolo[4,3-d]pyrimidin-7-ol, has been a subject of significant interest in the search for novel antiviral agents. This interest stems from its structural similarity to purine nucleosides, which are fundamental to viral replication. Preclinical and in vitro research has primarily focused on nucleoside analogues, where a sugar moiety is attached to the heterocyclic base, mimicking naturally occurring building blocks of DNA and RNA.
Notably, analogues of Formycin B, a C-nucleoside antibiotic with a pyrazolo[4,3-d]pyrimidine core, have been synthesized and evaluated for their antiviral properties. In one study, a series of 1-β-D-ribofuranosyl-3-methyl-6-substituted-7H-pyrazolo[4,3-d]pyrimidin-7-ones were created. nih.gov These compounds, which are N-nucleoside analogues of Formycin B, were tested in vitro for their activity against Herpes Simplex Virus type 1 (HSV-1). Preliminary results indicated that these derivatives possess antiviral activity, validating the pyrazolo[4,3-d]pyrimidine core as a viable starting point for developing new antiviral drugs. nih.govnih.gov
Further research into this class of compounds has explored modifications at various positions of the pyrazolopyrimidine ring to enhance antiviral potency. For instance, derivatives of the related C-nucleoside Formycin A have demonstrated potent activity against the influenza virus. nih.gov A semi-synthetic derivative, methylthio-formycin (SMeFM), was identified as a powerful inhibitor of both influenza A and B viruses in cell cultures. rsc.orgresearchgate.net The anti-influenza activity of SMeFM was found to be comparable to that of Formycin A, with a 50% inhibitory concentration (IC₅₀) of 34.1 nM against Influenza A virus (IAV) and 37.9 nM against Influenza B virus (IBV). rsc.orgresearchgate.net
While the pyrazolo[4,3-d]pyrimidine scaffold has shown promise against viruses like HSV and influenza, research specifically detailing the anti-HIV activity of this compound or its direct derivatives is not prominent in the reviewed literature. The focus of antiviral research for this particular heterocyclic system has been concentrated on other viral pathogens.
Table 1: In Vitro Antiviral Activity of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound/Derivative | Virus | Assay/Cell Line | Activity/IC₅₀ |
|---|---|---|---|
| 1-β-D-ribofuranosyl-3-methyl-6-substituted-7H-pyrazolo[4,3-d]pyrimidin-7-ones | Herpes Simplex Virus-1 (HSV-1) | Plaque reduction assay in Vero cells | Showed antiviral activity at 200 µM |
| Methylthio-formycin (SMeFM) | Influenza A Virus (IAV) | MDCK cells | 34.1 nM |
| Methylthio-formycin (SMeFM) | Influenza B Virus (IBV) | MDCK cells | 37.9 nM |
| Formycin A | Influenza A Virus (IAV) | MDCK cells | 37.3 nM |
Antimalarial and Antigout Research
The investigation of this compound and its derivatives in the context of antimalarial and antigout therapies is limited in published preclinical research. The vast majority of studies on pyrazolopyrimidines for these specific applications have centered on the isomeric pyrazolo[3,4-d]pyrimidine scaffold.
This focus is exemplified by the well-known antigout medication, Allopurinol, which is chemically known as 1H-Pyrazolo[3,4-d]pyrimidin-4-ol. nih.govmdpi.com Allopurinol functions by inhibiting xanthine (B1682287) oxidase, an enzyme crucial for the production of uric acid in the body. nih.gov The accumulation of excess uric acid is a primary cause of gout.
In the search for novel therapeutic agents, a study was conducted to synthesize and evaluate a series of pyrazolo[4,3-d]pyrimidine analogues for their potential antitumor and xanthine oxidase inhibitory activity. nih.gov However, the findings indicated that most of the synthesized compounds from this specific [4,3-d] isomeric series did not have a significant impact on xanthine oxidase activity, suggesting a lower potential for antigout applications compared to their [3,4-d] counterparts. nih.gov
Similarly, dedicated research into the antimalarial properties of this compound is not extensively documented. Preclinical studies targeting malaria with pyrazolopyrimidine structures have predominantly utilized the pyrazolo[3,4-d]pyrimidine core. Therefore, based on the available scientific literature, the potential of the this compound scaffold as a primary candidate for antimalarial or antigout drug development remains largely unexplored or has not yielded significant positive results in preliminary screenings.
Table 2: Research Focus of Pyrazolopyrimidine Isomers
| Isomeric Scaffold | Therapeutic Area | Key Findings/Examples |
|---|---|---|
| Pyrazolo[4,3-d]pyrimidine | Antigout (Xanthine Oxidase Inhibition) | Analogues were evaluated, but most showed no significant inhibitory activity. nih.gov |
| Pyrazolo[4,3-d]pyrimidine | Antimalarial | Limited to no dedicated research found in preclinical studies. |
| Pyrazolo[3,4-d]pyrimidine | Antigout (Xanthine Oxidase Inhibition) | Basis for the approved drug Allopurinol. nih.govmdpi.com |
| Pyrazolo[3,4-d]pyrimidine | Antimalarial | The primary focus of antimalarial research within the pyrazolopyrimidine class. |
Advanced Research Directions and Future Perspectives
The 3H-pyrazolo[4,3-d]pyrimidin-7-ol scaffold, a member of the pyrazolopyrimidine class of heterocyclic compounds, is recognized for its structural similarity to endogenous purines. orientjchem.orgdrugbank.com This characteristic makes it a privileged scaffold in medicinal chemistry, serving as a foundation for the development of various targeted therapeutic agents. nih.govrsc.org Advanced research is focused on leveraging this core structure to create novel inhibitors, enhance biological activity through structural modifications, develop greener synthetic methods, and integrate computational tools for more efficient drug discovery.
Q & A
Basic: What are the optimal synthetic routes for 3H-Pyrazolo[4,3-d]pyrimidin-7-OL derivatives?
Methodological Answer:
The synthesis of pyrazolo[4,3-d]pyrimidin-7-ol derivatives typically involves cyclocondensation reactions under controlled conditions. For example, derivatives substituted at the 2- and 5-positions can be synthesized by heating arylhydrazines and β-diketones in sealed tubes at 110–130°C for 15–120 minutes, yielding products with 38–70% efficiency (e.g., compound 5.1.6.9 achieved 70% yield at 110°C for 2 hours) . Key steps include:
- Catalyst Selection : SnCl₄-catalyzed ribosylation for nucleoside analogues, as demonstrated in antiviral derivative synthesis .
- Purification : Recrystallization using solvents like MeNO₂ or ethanol-DMF mixtures to isolate pure compounds .
- Validation : Confirm structural integrity via melting point analysis and ¹H NMR (e.g., DMSO-d₆ solvent, δ 7.42–8.91 ppm for aromatic protons) .
Basic: How is the structural characterization of this compound derivatives validated?
Methodological Answer:
Structural validation employs a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Aromatic protons in DMSO-d₆ show distinct shifts (e.g., δ 8.91 ppm for pyrimidine protons in compound 28) .
- X-ray Crystallography : Used to confirm glycosidic linkage sites and anomeric configurations in nucleoside analogues .
- Elemental Analysis : Matches calculated and observed C, H, N values (e.g., C₁₆H₁₈N₄O₂ for a derivative in SMPR 2014.011) .
Advanced: How can quantitative structure-activity relationship (QSAR) models guide the design of adenosine receptor antagonists?
Methodological Answer:
QSAR models correlate substituent effects with receptor affinity. For example:
- Substituent Analysis : Electron-withdrawing groups (e.g., 4-sulfonyl) on the 5-phenyl ring enhance A₁ receptor binding affinity, mimicking trends in xanthine derivatives .
- Cross-Series Correlation : A high correlation (R² > 0.85) between pyrazolo[4,3-d]pyrimidin-7-ones and 1,3-dialkylxanthines suggests analogous receptor binding modes .
- Solubility Optimization : Introducing 4-[[(dimethylamino)ethyl]amino]sulfonyl groups improves aqueous solubility without reducing potency .
Advanced: What strategies resolve discrepancies in analytical data for pyrazolo[4,3-d]pyrimidin-7-ol derivatives?
Methodological Answer:
Discrepancies in NMR or mass spectrometry data require systematic validation:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing pyrazole vs. pyrimidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₅H₄N₄O for the parent compound, m/z 136.111) .
- Independent Synthesis : Replicate reactions under identical conditions to rule out experimental variability .
Advanced: How do molecular modeling studies inform receptor-binding hypotheses for pyrazolo[4,3-d]pyrimidin-7-ol derivatives?
Methodological Answer:
Molecular docking and superposition studies provide mechanistic insights:
- Receptor Overlay : Pyrazolo[4,3-d]pyrimidin-7-ones superpose with xanthines in adenosine receptor binding pockets, suggesting shared hydrogen-bonding interactions with residues like Asn254 .
- Dynamic Simulations : MD simulations (e.g., 100 ns trajectories) assess stability of ligand-receptor complexes, highlighting critical interactions (e.g., π-π stacking with Phe168) .
Basic: What pharmacological targets are associated with this compound?
Methodological Answer:
Primary targets include enzymes and receptors implicated in nucleotide metabolism and signaling:
- Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) : Binds via conserved residues (e.g., Asp127, Lys165) to modulate purine salvage pathways .
- Adenosine Receptors : A₁ and A₂ₐ subtypes are inhibited with IC₅₀ values < 100 nM for optimized derivatives .
- Antiviral Activity : Ribosylated derivatives show activity against herpes simplex virus (HSV-1) in vitro, likely via viral polymerase inhibition .
Advanced: What experimental designs are critical for evaluating antiviral efficacy of pyrazolo[4,3-d]pyrimidin-7-ol nucleosides?
Methodological Answer:
Antiviral assays require:
- Cell-Based Models : HSV-1-infected Vero cells treated with derivatives (e.g., EC₅₀ determination via plaque reduction assays) .
- Selectivity Index (SI) : Compare cytotoxic concentration (CC₅₀) in uninfected cells to EC₅₀ for viral inhibition .
- Metabolic Stability : Assess phosphorylation efficiency (e.g., ³H-thymidine incorporation) to confirm activation in host cells .
Basic: What are the key spectral signatures of pyrazolo[4,3-d]pyrimidin-7-ol derivatives?
Methodological Answer:
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